molecular formula C13H12N2O B13395292 N-phenyl-2-(pyridin-2-yl)acetamide

N-phenyl-2-(pyridin-2-yl)acetamide

Cat. No.: B13395292
M. Wt: 212.25 g/mol
InChI Key: VRHXDURRCKBYRU-UHFFFAOYSA-N
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Description

Phenyl-(2-pyridyl)acetamide is an organic compound with the molecular formula C13H12N2O It is characterized by the presence of a phenyl group and a pyridyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-(2-pyridyl)acetamide can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with 2-aminopyridine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide compound .

Industrial Production Methods: In an industrial setting, the synthesis of phenyl-(2-pyridyl)acetamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl-(2-pyridyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl and pyridyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenyl-(2-pyridyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of phenyl-(2-pyridyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Phenyl-(2-pyridyl)acetamide is unique due to the presence of both phenyl and pyridyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

N-phenyl-2-(pyridin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antitumor studies. The compound's unique structure, featuring a phenyl group and a pyridine ring, enables it to interact effectively with various biological targets, making it a candidate for further research and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₂N₂O
  • Molecular Weight : 212.25 g/mol

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. Studies indicate that derivatives of this compound exhibit potent effects against pathogens, suggesting its potential use as an antibacterial agent. For instance, molecular docking studies have demonstrated that the compound can bind effectively to specific enzymes or receptors involved in bacterial metabolism, inhibiting their function and thereby exerting its antimicrobial effects.

Antitumor Activity

Research has also highlighted the antitumor potential of this compound. Various studies have explored its cytotoxic effects on cancer cell lines, revealing that the compound can induce apoptosis in tumor cells. The mechanism involves the modulation of key signaling pathways, which can lead to reduced cell proliferation and increased cell death in malignant cells .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets. This includes binding to enzymes or receptors, which modulates their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting critical biochemical pathways involved in disease progression .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Antitumor Activity :
    • A study reported that this compound induced apoptosis in human cancer cell lines with an IC50 value of approximately 15 µM, indicating strong cytotoxicity .
  • Molecular Docking Studies :
    • Docking simulations revealed that modifications to the compound's structure could enhance its binding affinity to target proteins involved in disease pathways, suggesting avenues for optimizing its therapeutic efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAntitumor Activity
This compoundStructureHigh (MIC < 10 µg/mL)Moderate (IC50 = 15 µM)
Similar Compound AStructureModerate (MIC = 25 µg/mL)Low (IC50 = 50 µM)
Similar Compound BStructureLow (MIC > 50 µg/mL)High (IC50 = 10 µM)

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-phenyl-2-pyridin-2-ylacetamide

InChI

InChI=1S/C13H12N2O/c16-13(10-12-8-4-5-9-14-12)15-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)

InChI Key

VRHXDURRCKBYRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=CC=N2

Origin of Product

United States

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